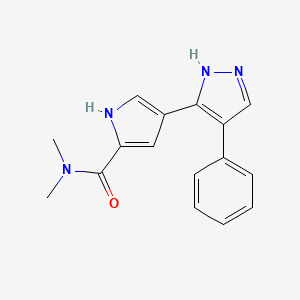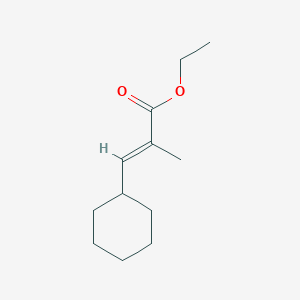
Ethyl 3-cyclohexyl-2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-cyclohexyl-2-methylprop-2-enoate is a chemical compound with the CAS number 115901-78-5 . It has a molecular weight of 196.29 and a molecular formula of C12H20O2 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-cyclohexyl-2-methylprop-2-enoate consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific structural details such as bond lengths and angles were not found in the available resources.Physical And Chemical Properties Analysis
The boiling point and density of Ethyl 3-cyclohexyl-2-methylprop-2-enoate are predicted to be 265.2±9.0 °C and 1.005±0.06 g/cm3, respectively .Scientific Research Applications
Synthesis of Heterocyclic Systems
Ethyl 3-cyclohexyl-2-methylprop-2-enoate has been utilized in the synthesis of novel heterocyclic systems. A notable application involves its reaction with benzylmagnesium chloride, leading to the efficient synthesis of ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate. This compound serves as a precursor for creating various heterocycles containing a benzo[h]quinazoline fragment, highlighting its versatility in organic synthesis (Grigoryan, 2018).
Crystal Packing Studies
Research on ethyl 3-cyclohexyl-2-methylprop-2-enoate derivatives has also contributed to our understanding of crystal packing phenomena. Studies have revealed interesting interactions, such as N⋯π and O⋯π, rather than traditional hydrogen bonding, influencing the crystal structures of related compounds. This insight enhances our comprehension of molecular interactions and crystal engineering principles (Zhang et al., 2011).
Biocatalytic Synthesis
The compound has found applications in the field of green chemistry, particularly in biocatalytic processes. For example, S-ethyl thiooctanoate, a related ester, has been used as an acyl donor in the lipase-catalyzed resolution of secondary alcohols, demonstrating the potential of ethyl 3-cyclohexyl-2-methylprop-2-enoate derivatives in biocatalysis and the synthesis of optically active compounds (Frykman et al., 1993).
Diels-Alder Reactions
Another significant application involves its use in Diels-Alder reactions, a cornerstone of synthetic organic chemistry. Ethyl 2-methylene-4-(pent-3-oxy)but-2-enoate, a derivative, has been utilized in reactions with fumarate esters to produce multiply substituted cyclohexenes. These products are valuable for constructing complex molecular architectures, such as the scaffold of oseltamivir, showcasing the compound's contribution to medicinal chemistry (Chen et al., 2016).
Copolymerization Processes
The compound has also been explored in polymer science, where derivatives have been involved in copolymerization processes. For instance, the copolymerization of ethylene with cyclohexene (CHE) catalyzed by nonbridged half-titanocenes highlights its potential in creating polymers with unique properties. This research opens new avenues for designing materials with tailored characteristics for various applications (Wang et al., 2005).
properties
IUPAC Name |
ethyl (E)-3-cyclohexyl-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGOKHUIRGSHFD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCCCC1)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclohexyl-2-methylprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2442594.png)
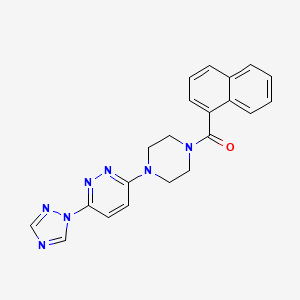
![5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2442599.png)
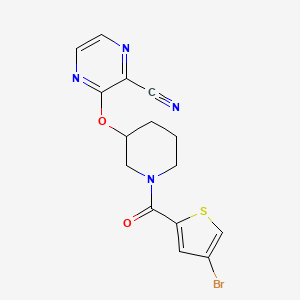
![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)


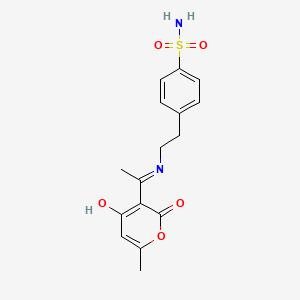
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2442609.png)
![N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2442611.png)
